4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted amine with a tetrahydro-2H-pyran-4-yl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazolone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazolone
- 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)thiazolone
- 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)imidazolone
Uniqueness
Compared to similar compounds, 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one may exhibit unique chemical reactivity and biological activity due to the presence of the oxazolone ring and the tetrahydro-2H-pyran-4-yl substituent. These structural features can influence the compound’s stability, solubility, and interaction with other molecules.
Properties
CAS No. |
868748-79-2 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(oxan-4-yl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H15NO3/c16-14-12(10-6-8-17-9-7-10)15-13(18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
InChI Key |
RYPJDIUJXVAPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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